Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16ClN5O4 and its molecular weight is 437.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
- A series of compounds, including pyrazoline and pyrazole derivatives, have been synthesized, showing potential antimicrobial activities against various organisms, such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These compounds are characterized by their interaction with different bacterial strains, indicating their importance in developing new antibacterial agents (Hassan, 2013).
Heterocyclic Chemistry and Transformation
- Research into the transformation of benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1,5-d][1,2,4]triazines highlights the chemical versatility and potential for creating novel compounds with significant properties (Kurasawa et al., 1988).
Antimicrobial and Antifungal Activity
- Studies on new pyrazolyl quinazolin-4(3H) ones and their derivatives have demonstrated promising antimicrobial and antifungal activities, indicating their potential application in combating infectious diseases (Patel & Barat, 2010).
Synthesis of Heterocyclic Systems
- The use of Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing various heterocyclic systems showcases the compound's role in creating fused pyrimidinones and other heterocycles, contributing to the diversity of chemical entities for further biological evaluation (Toplak et al., 1999).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It fits into the ATP adenine region of CDK2, similar to the ligand roscovitine . This interaction prevents the phosphorylation activity of CDK2, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in cell proliferation, particularly in cancer cells .
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-31-21(30)15-4-2-3-5-16(15)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDXQQOZSAGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.